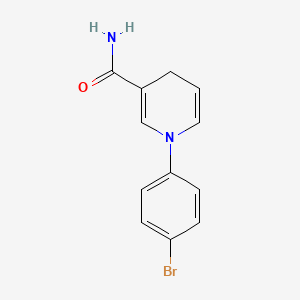
1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromophenyl group attached to a dihydropyridine ring, which is further substituted with a carboxamide group. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to yield the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker and its potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are commonly used in the treatment of hypertension and angina.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Brorphine: A compound with a similar bromophenyl group but different pharmacological activity as an opioid analgesic .
Uniqueness
1-(4-Bromophenyl)-1,4-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and potential applications in various fields. Its bromophenyl group imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
121809-27-6 |
|---|---|
Fórmula molecular |
C12H11BrN2O |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-15)12(14)16/h1,3-8H,2H2,(H2,14,16) |
Clave InChI |
YZULVBKKGYHXDI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN(C=C1C(=O)N)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


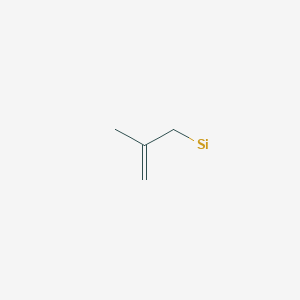
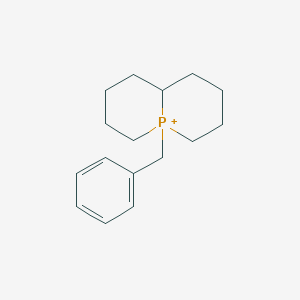
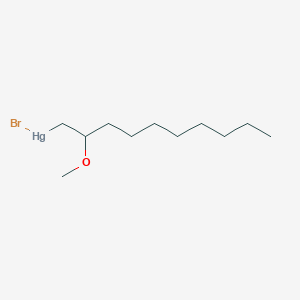
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
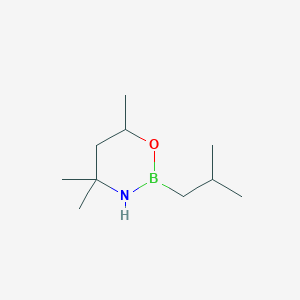

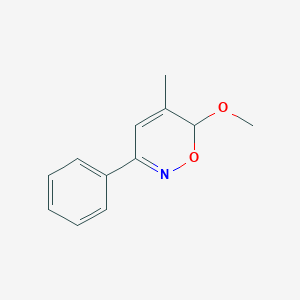
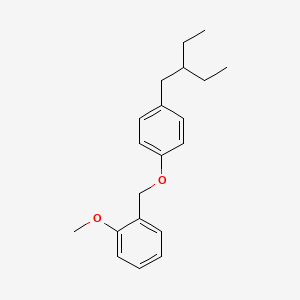
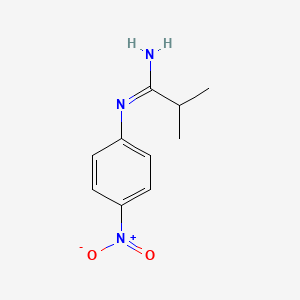
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

